molecular formula C12H6Cl3N3 B14057321 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile

2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile

Cat. No.: B14057321
M. Wt: 298.6 g/mol
InChI Key: JTSDTFDWAHWAAC-UHFFFAOYSA-N
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Description

2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile is a chemical compound with the molecular formula C12H5Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in laboratory research and the manufacture of various substances .

Preparation Methods

The synthesis of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile typically involves the reaction of 2,3,6-trichlorobenzonitrile with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

    Condensation Reactions: The nitrile group can react with amines to form amides or other nitrogen-containing compounds.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the manufacture of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .

Comparison with Similar Compounds

Similar compounds to 2-(2,3,6-Trichlorophenyl)pyrimidine-5-acetonitrile include other pyrimidine derivatives such as:

    2-(2,3,6-Trichlorophenyl)pyrimidine-5-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: Another heterocyclic compound with different substituents.

These compounds share some chemical properties but differ in their specific applications and biological activities .

Properties

Molecular Formula

C12H6Cl3N3

Molecular Weight

298.6 g/mol

IUPAC Name

2-[2-(2,3,6-trichlorophenyl)pyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C12H6Cl3N3/c13-8-1-2-9(14)11(15)10(8)12-17-5-7(3-4-16)6-18-12/h1-2,5-6H,3H2

InChI Key

JTSDTFDWAHWAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=NC=C(C=N2)CC#N)Cl)Cl

Origin of Product

United States

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